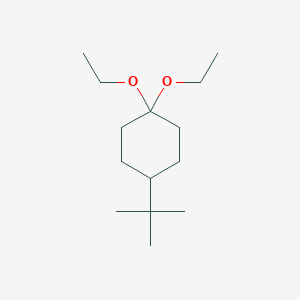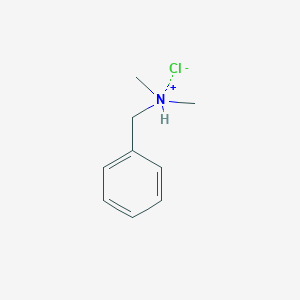
N,N-Dimethylbenzylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylbenzylamine hydrochloride is an organic compound with the molecular formula C₉H₁₄ClN. It is a derivative of dimethylbenzylamine, which consists of a benzyl group (C₆H₅CH₂) attached to a dimethylamino functional group (N(CH₃)₂). This compound is commonly used as a catalyst in the formation of polyurethane foams and epoxy resins .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylbenzylamine hydrochloride can be synthesized through the Eschweiler-Clarke reaction, which involves the methylation of benzylamine using formic acid and formaldehyde . Another method involves the nucleophilic substitution of benzyl chloride with dimethylamine .
Industrial Production Methods: In industrial settings, dimethylbenzylamine hydrochloride is often produced by the reaction of benzyl chloride with dimethylamine in the presence of a solvent such as toluene. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylbenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzaldehyde and dimethylamine.
Reduction: It can be reduced to form benzylamine and dimethylamine.
Substitution: It undergoes nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Alkyl halides like methyl iodide (CH₃I) or ethyl bromide (C₂H₅Br) are used under basic conditions.
Major Products Formed:
Oxidation: Benzaldehyde and dimethylamine.
Reduction: Benzylamine and dimethylamine.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
N,N-Dimethylbenzylamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
N,N-Dimethylbenzylamine hydrochloride acts as a catalyst by facilitating the formation of reactive intermediates in chemical reactions. Its dimethylamino group enhances nucleophilicity, allowing it to participate in various substitution and addition reactions. The benzyl group provides stability to the molecule, making it an effective catalyst in polymerization reactions .
Comparison with Similar Compounds
Benzylamine: Consists of a benzyl group attached to an amino group (NH₂).
Dimethylamine: Consists of two methyl groups attached to an amino group (NH).
Uniqueness: N,N-Dimethylbenzylamine hydrochloride is unique due to its combination of a benzyl group and a dimethylamino group, which provides both stability and high nucleophilicity. This makes it an effective catalyst in various chemical reactions, particularly in the formation of polyurethane foams and epoxy resins .
Properties
CAS No. |
1875-92-9 |
|---|---|
Molecular Formula |
C9H14ClN |
Molecular Weight |
171.67 g/mol |
IUPAC Name |
N,N-dimethyl-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-10(2)8-9-6-4-3-5-7-9;/h3-7H,8H2,1-2H3;1H |
InChI Key |
CADWTSSKOVRVJC-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=CC=C1.Cl |
Canonical SMILES |
C[NH+](C)CC1=CC=CC=C1.[Cl-] |
| 1875-92-9 | |
Related CAS |
103-83-3 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





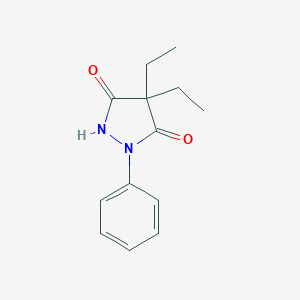
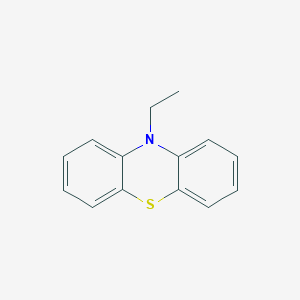

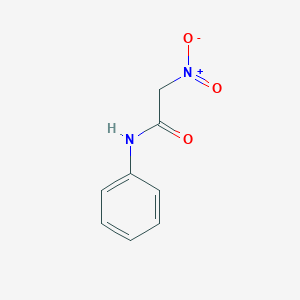

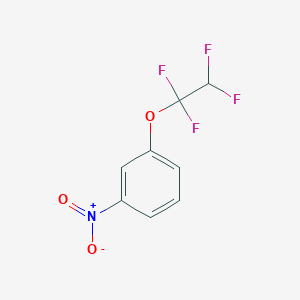
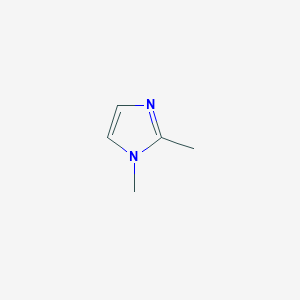
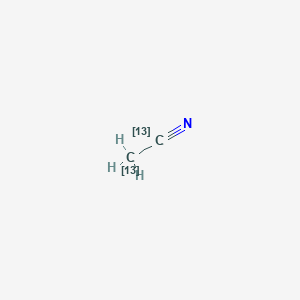

![N-[Bis(1-Aziridinyl)Phosphinyl]-4-(Trifluoromethyl)Benzamide](/img/structure/B154451.png)
